
(1R,3AR,4S,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3AR,4S,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol is a complex organic compound characterized by its intricate structure, which includes multiple chiral centers and a combination of cyclic and aliphatic components. This compound is likely to exhibit interesting stereochemistry and biological activity due to its unique configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3AR,4S,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol would involve several steps, including the formation of the cyclic inden structure and the introduction of the aliphatic side chain. Key steps might include:
Cyclization Reactions: Formation of the inden ring system through intramolecular cyclization.
Chiral Synthesis: Use of chiral catalysts or starting materials to ensure the correct stereochemistry at each chiral center.
Alkylation: Introduction of the dimethylheptenyl side chain through alkylation reactions.
Industrial Production Methods
Industrial production of such a complex molecule would likely involve:
Optimization of Reaction Conditions: High yield and purity through controlled temperature, pressure, and use of catalysts.
Scalability: Efficient synthesis routes that can be scaled up for large-scale production.
Purification: Advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The double bond in the aliphatic side chain can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, or other nucleophilic species for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Stereochemistry Studies: Due to its multiple chiral centers, this compound can be used to study stereochemical effects in reactions.
Catalysis: Potential use as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Receptor Binding: Study of its interaction with biological receptors.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Bioactivity Studies: Investigation of its biological activity and potential therapeutic effects.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of (1R,3AR,4S,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyloctahydro-1H-inden-4-ol would depend on its specific interactions with molecular targets. Possible mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cell surface receptors, leading to modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3AR,4S,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-octahydro-1H-inden-4-ol: Similar structure but lacking the methyloctahydro group.
(1R,3AR,4S,7aR)-1-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-7a-methyl-1H-inden-4-ol: Similar structure but with variations in the cyclic system.
Uniqueness
Stereochemistry: Unique combination of chiral centers.
Structural Complexity: Combination of cyclic and aliphatic components.
Potential Bioactivity: Unique interactions with biological targets due to its structure.
Propriétés
Formule moléculaire |
C19H34O |
|---|---|
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
(1R,3aR,4S,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol |
InChI |
InChI=1S/C19H34O/c1-13(2)14(3)8-9-15(4)16-10-11-17-18(20)7-6-12-19(16,17)5/h8-9,13-18,20H,6-7,10-12H2,1-5H3/b9-8+/t14-,15+,16+,17-,18-,19+/m0/s1 |
Clé InChI |
NKZXENWRNSFQDO-XOLCEVTISA-N |
SMILES isomérique |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


dimethylsilane](/img/structure/B13347477.png)
![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B13347492.png)
![(1S,4S)-2-(2'-(Diphenylphosphaneyl)-[1,1'-biphenyl]-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B13347496.png)
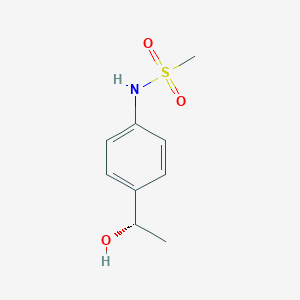
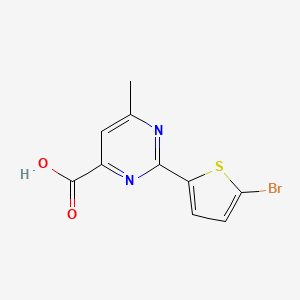
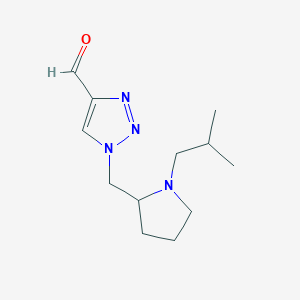
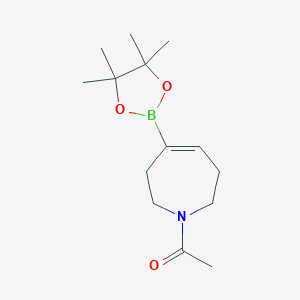
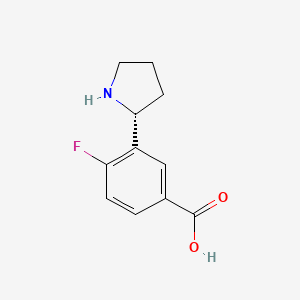
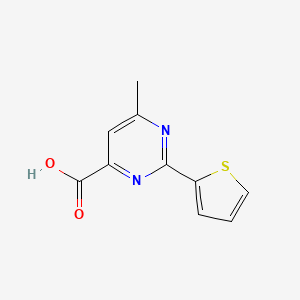


![cis-N1-Methyl-N1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclobutane-1,3-diamine hydrochloride](/img/structure/B13347545.png)
![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)

